molecular formula C7H12N2O4 B14555812 L-Proline, 1-glycyl-3-hydroxy-, trans- CAS No. 62147-15-3

L-Proline, 1-glycyl-3-hydroxy-, trans-

Cat. No.: B14555812
CAS No.: 62147-15-3
M. Wt: 188.18 g/mol
InChI Key: PYYZYPXIFDDLIZ-NJGYIYPDSA-N
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Description

L-Proline, 1-glycyl-3-hydroxy-, trans- is a derivative of L-proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a hydroxyl group and a glycyl group, which contribute to its unique chemical properties. It is commonly found in collagen, the most abundant protein in mammals, and is involved in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-glycyl-3-hydroxy-, trans- typically involves the hydroxylation of L-proline. One common method is the enzymatic hydroxylation using proline hydroxylase, which introduces a hydroxyl group at the 3-position of the proline ring. This reaction requires molecular oxygen and α-ketoglutarate as co-substrates .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Streptomyces and Amycolatopsis, are engineered to express proline hydroxylase, facilitating the large-scale production of L-Proline, 1-glycyl-3-hydroxy-, trans- .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-glycyl-3-hydroxy-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of L-Proline, 1-glycyl-3-hydroxy-, trans-, such as keto derivatives, halogenated compounds, and alkylated products .

Scientific Research Applications

L-Proline, 1-glycyl-3-hydroxy-, trans- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, 1-glycyl-3-hydroxy-, trans- involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is crucial for maintaining the structural integrity of connective tissues. The hydroxyl group forms hydrogen bonds with adjacent amino acids, enhancing the overall stability of the protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, 1-glycyl-3-hydroxy-, trans- is unique due to the presence of both a glycyl and a hydroxyl group, which confer distinct chemical and biological properties. Its ability to stabilize collagen makes it particularly valuable in medical and biochemical research .

Properties

CAS No.

62147-15-3

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

(2S,3S)-1-(2-aminoacetyl)-3-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H12N2O4/c8-3-5(11)9-2-1-4(10)6(9)7(12)13/h4,6,10H,1-3,8H2,(H,12,13)/t4-,6-/m0/s1

InChI Key

PYYZYPXIFDDLIZ-NJGYIYPDSA-N

Isomeric SMILES

C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)CN

Canonical SMILES

C1CN(C(C1O)C(=O)O)C(=O)CN

Origin of Product

United States

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